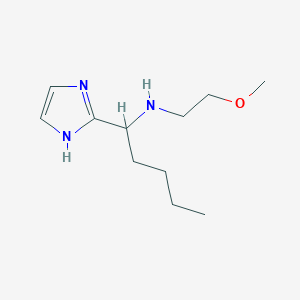

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)pentan-1-amine

Description

1-(1H-Imidazol-2-yl)-N-(2-methoxyethyl)pentan-1-amine is a nitrogen-containing heterocyclic compound featuring a pentan-1-amine backbone substituted with a 1H-imidazol-2-yl group at the first carbon and a 2-methoxyethyl group on the amine nitrogen. The imidazole ring provides electron-rich aromaticity, while the methoxyethyl side chain enhances hydrophilicity compared to alkyl or aryl substituents.

Properties

Molecular Formula |

C11H21N3O |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)pentan-1-amine |

InChI |

InChI=1S/C11H21N3O/c1-3-4-5-10(12-8-9-15-2)11-13-6-7-14-11/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,13,14) |

InChI Key |

KLSISFGYKIDCCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=NC=CN1)NCCOC |

Origin of Product |

United States |

Biological Activity

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)pentan-1-amine, with a CAS number of 886505-40-4, is a compound that incorporates an imidazole ring, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₁₁H₂₁N₃O, with a molecular weight of 211.30 g/mol. Its structure features an imidazole moiety that contributes to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 886505-40-4 |

| Molecular Formula | C₁₁H₂₁N₃O |

| Molecular Weight | 211.30 g/mol |

Biological Activity Overview

Imidazole derivatives have been extensively studied for their wide-ranging biological activities, including:

- Antibacterial Activity : Compounds containing imidazole rings have shown significant antibacterial effects against various pathogens.

- Antitumor Activity : Certain imidazole derivatives are recognized for their potential in cancer therapy.

- Anti-inflammatory Effects : These compounds may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Pharmacological Activities

Research indicates that imidazole derivatives possess various pharmacological activities:

Antibacterial Activity

Imidazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study showed that certain imidazole compounds exhibited zones of inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) |

|---|---|

| Compound A | 28 |

| Compound B | 32 |

| Streptomycin | 33 |

Antitumor Activity

Imidazole-containing compounds have been investigated for their antitumor properties. Research has indicated that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been highlighted in several studies, suggesting that these compounds can modulate inflammatory pathways and reduce cytokine production.

Case Studies

- Study on Antimicrobial Properties : A study published in Pharmaceutical Research evaluated the antimicrobial activity of several imidazole derivatives, including this compound. Results indicated significant antibacterial activity against common pathogens, supporting the use of these compounds in developing new antibiotics .

- Antitumor Activity Investigation : Another research focused on the antitumor effects of imidazole derivatives demonstrated promising results in reducing tumor size in animal models. The study concluded that these compounds could serve as potential therapeutic agents in oncology .

- Anti-inflammatory Mechanism Study : A recent investigation into the anti-inflammatory mechanisms of imidazole derivatives revealed their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential applications in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Structural Analogues of Imidazole Derivatives

The following table summarizes key structural and functional differences between the target compound and related imidazole/benzimidazole derivatives:

Physicochemical and Functional Comparisons

Hydrophilicity vs. Lipophilicity :

- The target compound ’s 2-methoxyethyl group introduces polarity, improving aqueous solubility compared to sulfur-containing analogs like 1-(1H-imidazol-2-yl)-N-(2-(methylthio)phenyl)methanimine (logP likely lower due to ether oxygen) .

- Benzimidazole derivatives (e.g., ) exhibit higher molecular weights and aromaticity, reducing solubility but enhancing binding to hydrophobic targets .

Coordination Chemistry: The Schiff base ligand in and acts as a tridentate donor via imine nitrogen, imidazole nitrogen, and sulfur, whereas the target compound lacks such coordination sites, limiting its metal-binding utility .

Biological Activity :

- Benzimidazole derivatives () are frequently associated with antimicrobial, antiviral, or anticancer activities due to their planar aromatic systems . The target compound’s imidazole core and methoxyethyl group may target enzymes like histamine receptors or kinases, though direct evidence is absent.

- Compounds with trifluoromethyl groups (e.g., ) show enhanced metabolic stability and membrane permeability , whereas the methoxyethyl group in the target compound may favor solubility over membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.